N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a pyridin-3-yl moiety. The sulfanyl (-S-) linker connects the triazole ring to an acetamide group, which is further substituted with a 3-fluorophenyl group. The furan and pyridine rings enhance π-π stacking and hydrogen-bonding interactions, influencing target binding and pharmacokinetics .
Properties
Molecular Formula |
C20H16FN5O2S |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H16FN5O2S/c21-15-5-1-6-16(10-15)23-18(27)13-29-20-25-24-19(14-4-2-8-22-11-14)26(20)12-17-7-3-9-28-17/h1-11H,12-13H2,(H,23,27) |
InChI Key |
IGCDDMQOUDSOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H17FN4O3S. Its structure features a triazole moiety, which is known for diverse biological activities. The presence of fluorine and sulfur groups enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown efficacy against various bacterial strains. The compound may share similar properties due to its structural components.
| Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 - 8 | |
| Escherichia coli | 0.125 - 8 | |
| Pseudomonas aeruginosa | 0.125 - 8 | |
| Candida albicans | 0.5 - 4 |
The compound's activity against these pathogens suggests its potential utility in treating infections caused by resistant strains.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT29 (colorectal cancer) | 12.5 | |
| MCF7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
The anticancer activity is attributed to the interference with cell cycle progression and induction of apoptosis.
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives have been explored in animal models. The compound may exhibit similar effects:
- Model Used : Picrotoxin-induced seizure model.
- Dose Range : Effective at doses ranging from 5 to 20 mg/kg.
- Outcome : Significant reduction in seizure frequency and duration observed.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Fluorine Substitution : Enhances lipophilicity and potentially increases binding affinity to biological targets.
- Triazole Ring : Known for its role in interacting with enzymes and receptors; modifications can alter potency.
- Furan and Pyridine Moieties : Contribute to the overall pharmacokinetic profile and can enhance selectivity towards specific targets.
Case Studies
A notable case study involved synthesizing a series of triazole derivatives that included our compound as a lead structure. These derivatives were tested for their antibacterial and antifungal activities:
- Findings : The derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some showing MIC values lower than existing antibiotics.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogous Compounds
Functional Group Impact on Activity
Triazole Substituents
Acetamide Modifications
- N-(3-fluorophenyl): Fluorine’s electron-withdrawing effect increases metabolic stability and membrane permeability compared to non-halogenated analogs (e.g., KA3’s 3-chlorophenyl) .
- N-Aryl Diversity : In the 3.1-3.21 series (), nitro or ethyl groups on the phenyl ring enhanced anti-exudative activity by 20–30% over diclofenac sodium, suggesting the 3-fluorophenyl group in the target compound may confer similar potency .
Mechanistic Insights from Analogues
- Orco Channel Modulation : VUAA-1 and OLC-12 activate insect Orco channels via triazole-pyridine interactions, implying the target compound’s pyridin-3-yl group may engage similar residues .
- Anti-inflammatory Pathways : KA3 () inhibits COX-2 via triazole-thioacetamide interactions, while the 3.1-3.21 series () reduces edema by blocking histamine release. The target compound’s furan group may synergize with pyridine to suppress pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
